2-Amino-2-(3,5-dichlorophenyl)propanoic acid

Description

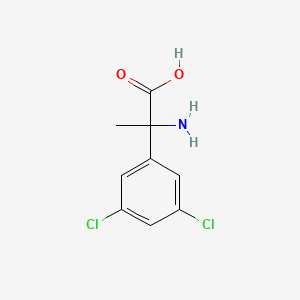

2-Amino-2-(3,5-dichlorophenyl)propanoic acid is a β-amino acid derivative featuring a 3,5-dichlorophenyl substituent and an amino group attached to the β-carbon (C2) of the propanoic acid backbone.

Properties

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5/h2-4H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMDICBGBPNXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichlorophenyl)propanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C9H9Cl2NO2

- Molecular Weight: 234.08 g/mol

- IUPAC Name: (R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid

The compound features an amino group and a dichlorophenyl moiety attached to a propanoic acid backbone, which contributes to its unique chemical reactivity and biological activity.

Chemistry

2-Amino-2-(3,5-dichlorophenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oximes or nitro derivatives | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) |

| Reduction | Formation of amines or other reduced compounds | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Formation of hydroxyl or alkyl-substituted derivatives | Sodium hydroxide (NaOH), Alkyl halides |

Biology

Research has indicated that this compound may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. It has been investigated for its potential effects on:

- Enzyme Activity: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It can act as an agonist or antagonist on various receptors.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties:

- Anti-inflammatory Activity: Investigations into its effects on inflammatory pathways suggest potential applications in treating inflammatory diseases.

- Anticancer Properties: Preliminary studies have shown promise in cytotoxic activity against human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) .

Case Study 1: Cytotoxic Activity

A study synthesized derivatives of this compound and evaluated their cytotoxic effects. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting the potential for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The findings demonstrated that the compound effectively reduced enzyme activity, leading to decreased tumor growth in vitro.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

The following analysis compares 2-amino-2-(3,5-dichlorophenyl)propanoic acid with structurally related compounds, focusing on substituent patterns, stereochemistry, and functional properties.

Structural Isomers and Substitution Patterns

Key differences arise in the positions of chlorine atoms on the phenyl ring and the configuration of the amino/acid groups:

| Compound Name | CAS No. | Substituent Positions | Backbone Structure | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | Not provided | 3,5-Cl on phenyl | β-amino acid (C2) | N/A | Central β-substitution |

| (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid | 1241680-31-8 | 3,5-Cl on phenyl | α-amino acid (C2) | 95% | Stereospecific R-configuration |

| (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid | 13990-04-0 | 3,5-Cl on phenyl | α-amino acid (C2) | 97% | S-enantiomer; potential bioactivity |

| 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | 5472-68-4 | 2,4-Cl on phenyl | α-amino acid (C2) | 97% | Ortho/para Cl substitution |

| 2-Amino-2-(2,5-dichlorophenyl)acetic acid | 500695-97-6 | 2,5-Cl on phenyl | α-amino acid (C2) | 95% | Acetic acid backbone |

Key Observations :

- Backbone Structure: β-amino acids (e.g., target compound) exhibit distinct conformational flexibility compared to α-amino acid analogs, impacting peptide stability and metabolic resistance .

- Stereochemistry: Enantiomers like (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid (97% purity) highlight the importance of chirality in biological activity, as seen in LAT1 inhibitor JPH203 () .

Solubility and Polarity

- 3,5-Dichloro Substitution : The meta-chlorine groups increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability—a critical factor for compounds targeting intracellular transporters like LAT1 .

- Hydroxyl vs. Chlorine: Replacing chlorine with hydroxyl groups (e.g., 2-amino-2-(2,4-dihydroxyphenyl)propanoic acid in ) significantly increases polarity, as evidenced by NMR shifts in D2O .

Biological Activity

2-Amino-2-(3,5-dichlorophenyl)propanoic acid (commonly referred to as ADC) is an organic compound characterized by its amino group and a dichlorophenyl moiety. With the molecular formula C₉H₈Cl₂N₁O₂ and a molecular weight of approximately 234.08 g/mol, ADC has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The structural uniqueness of ADC, particularly the substitution pattern of chlorine atoms on the phenyl ring, influences its chemical reactivity and biological properties. The compound's synthesis can be achieved through several methods, which include various reagents and controlled reaction conditions that optimize yields and selectivity.

Anticancer Properties

ADC has been studied for its anticancer effects, particularly its interaction with the LAT1 transporter (SLC7A5), which is crucial for the uptake of large neutral amino acids in cancer cells. Research indicates that ADC can inhibit LAT1, thereby limiting the availability of essential nutrients for tumor growth .

Case Study:

In vitro studies have demonstrated that ADC exhibits significant cytotoxicity against various cancer cell lines. In one study, ADC derivatives showed strong anticancer effects with IC50 values indicating potent activity against specific tumor types .

Anti-inflammatory Effects

ADC has also been evaluated for its anti-inflammatory properties. The compound appears to modulate neurotransmitter systems and may inhibit enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various biological contexts.

The biological activity of ADC is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions influence multiple biochemical pathways, including those related to neurotransmitter synthesis and inflammatory responses .

Comparative Biological Activity

The following table summarizes the biological activities of ADC compared to similar compounds:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Varies by cell line (e.g., 10 µM against certain tumors) | Moderate | LAT1 inhibition |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | MIC values from 1-8 µg/mL against MRSA | Low | Enzyme inhibition |

| Other similar compounds | Varies widely (e.g., >50 µM) | Varies widely | Various mechanisms |

Research Findings

Recent studies have highlighted the potential of ADC as a modulator of enzyme activity involved in neurotransmitter synthesis. This suggests that ADC could play a role in treating neurological disorders by influencing neuronal signaling pathways .

Research Example:

A study focusing on the synthesis and evaluation of ADC derivatives found that modifications in the structure could enhance both anticancer and anti-inflammatory activities. The findings indicated that certain substitutions led to improved potency against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-amino-2-(3,5-dichlorophenyl)propanoic acid?

- Synthesis : Standard routes involve chiral resolution or asymmetric synthesis for enantiomerically pure forms. For example, Fluorochem’s (S)-enantiomer (98% purity) suggests enzymatic or catalytic methods to achieve stereoselectivity .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns on the phenyl ring and chiral centers. Mass spectrometry (MS) validates molecular weight (e.g., C₉H₉Cl₂NO₂, MW 234.08) . Purity can be assessed via HPLC with reference standards (e.g., EP impurity guidelines) .

Q. How do the dissociation constants (pKa) of chlorinated phenylpropanoic acids inform solubility and reactivity studies?

- The pKa of 3-(3-chlorophenyl)propanoic acid is 4.59 at 25°C, while the 3,5-dichloro derivative is expected to have a lower pKa due to increased electron-withdrawing effects. These values guide buffer selection for solubility assays and reaction optimization .

Q. What safety protocols are critical for handling halogenated amino acids in laboratory settings?

- Follow OSHA guidelines for air sampling and exposure limits . Store compounds in cool, dry conditions away from ignition sources (e.g., MedChemExpress recommends ≤-20°C for stability) . Use PPE (gloves, goggles) to prevent dermal/ocular exposure, and reference safety codes like P210 (avoid heat/sparks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for halogenated phenylpropanoic acids?

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Cross-validate using high-resolution MS and X-ray crystallography. For example, discrepancies in aromatic proton signals may arise from solvent effects or rotameric conformations .

Q. What strategies are effective in assessing the enantiomeric purity of this compound?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers. Use reference standards like (S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid (CAS 13990-04-0) for calibration . Circular dichroism (CD) spectroscopy further confirms optical activity .

Q. How does the electronic effect of 3,5-dichloro substitution influence the compound’s biological activity?

- The electron-withdrawing Cl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For instance, JPH203 (a dichlorophenyl derivative) acts as a LAT1 inhibitor, suggesting potential anticancer applications .

Q. What methodologies address the lack of ecological toxicity data for halogenated amino acids?

- Conduct in silico assessments using tools like ECOSAR to predict aquatic toxicity. Perform Daphnia magna acute toxicity tests and soil mobility studies. MedChemExpress notes no existing data, emphasizing the need for original ecotoxicological profiling .

Q. How can researchers optimize synthetic yields while minimizing hazardous intermediates?

- Replace traditional halogenation with catalytic methods (e.g., Pd-catalyzed C-H activation) to reduce waste. Monitor reaction progress via TLC or in-situ IR. Implement green chemistry principles, such as using biodegradable solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.